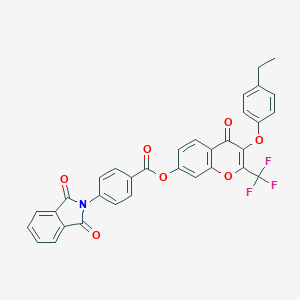
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core, which is known for its diverse biological activities, and a benzoate ester linked to an isoindoline-1,3-dione moiety, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized via the condensation of an appropriate phenol with a β-ketoester. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
The benzoate ester can be synthesized separately by esterification of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with an appropriate alcohol. The final step involves coupling the chromen-4-one core with the benzoate ester using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinones.
Reduction: The carbonyl groups in the chromen-4-one and isoindoline-1,3-dione moieties can be reduced to alcohols.
Substitution: The phenoxy and benzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-one core can yield quinones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its pharmacologically active moieties indicate potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood, but it is likely to involve interactions with specific molecular targets. The chromen-4-one core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the isoindoline-1,3-dione moiety can interact with other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 3-(4-ethylphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)acetate
Uniqueness
The unique combination of the chromen-4-one core, trifluoromethyl group, and isoindoline-1,3-dione moiety in 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate sets it apart from similar compounds. This combination can result in unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C33H20F3NO7 |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
InChI Key |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE](/img/structure/B284618.png)
![N-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]AZEPANE-1-CARBOXAMIDE](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA](/img/structure/B284626.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
